molecular formula C10H15N5O2 B8285854 3-nitro-6-N-piperidin-3-ylpyridine-2,6-diamine

3-nitro-6-N-piperidin-3-ylpyridine-2,6-diamine

Cat. No. B8285854
M. Wt: 237.26 g/mol
InChI Key: SLNRRBLTRSYYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)N1CCCC(Nc2ccc([N+](=O)[O-])c(N)n2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[ClH:25].[NH2:1][c:2]1[c:3]([N+:22](=[O:23])[O-:24])[cH:4][cH:5][c:6]([NH:8][CH:9]2[CH2:10][N:11]([C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH2:12][CH2:13][CH2:14]2)[n:7]1.[O:26]1[CH2:27][CH2:28][O:29][CH2:30][CH2:31]1>>[ClH:25].[NH2:1][c:2]1[c:3]([N+:22](=[O:23])[O-:24])[cH:4][cH:5][c:6]([NH:8][CH:9]2[CH2:10][NH:11][CH2:12][CH2:13][CH2:14]2)[n:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl
Name
CC(C)(C)OC(=O)N1CCCC(Nc2ccc([N+](=O)[O-])c(N)n2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCCC(Nc2ccc([N+](=O)[O-])c(N)n2)C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1COCCO1

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
Nc1nc(NC2CCCNC2)ccc1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.